
4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a chloro group at the 4th position, an oxo group at the 6th position, and an aldehyde group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with chlorinating agents. One common method includes the chlorination of 6-oxo-1H-pyrimidine-5-carbaldehyde using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of 4-chloro-6-oxo-1H-pyrimidine-5-methanol.
Oxidation: Formation of 4-chloro-6-oxo-1H-pyrimidine-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
- 4-chloro-6-oxo-1H-pyrimidine-5-carboxylic acid
- 4-chloro-6-oxo-1H-pyrimidine-5-methanol
- 6-oxo-1H-pyrimidine-5-carbaldehyde
Comparison: 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group, which allows for diverse chemical reactivity. Compared to its analogs, it offers a broader range of synthetic applications and potential biological activities.
Eigenschaften
Molekularformel |
C5H3ClN2O2 |
|---|---|
Molekulargewicht |
158.54 g/mol |
IUPAC-Name |
4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H,7,8,10) |
InChI-Schlüssel |
MGGKMMSGRBFGKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=O)N1)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
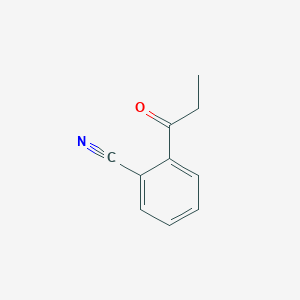


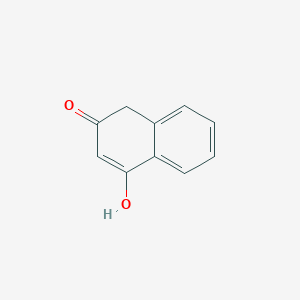
![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)

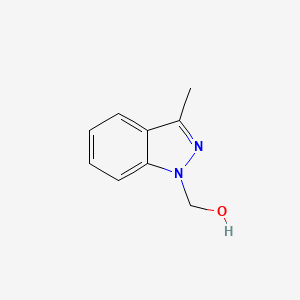

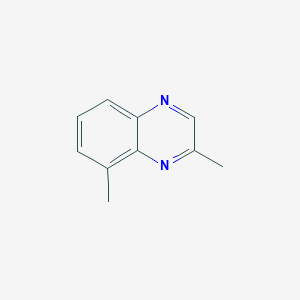
![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
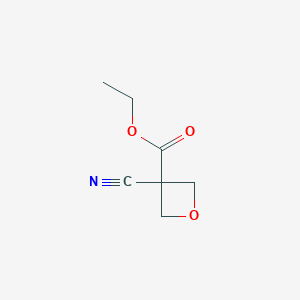
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)
